Chloroacetol Phosphate Is a Reversible Competitive Inhibitor of Methylglyoxal Synthase, Whereas Iodoacetol and Bromoacetol Phosphates Are Irreversible Inactivators
When tested against methylglyoxal synthase (EC 4.2.3.3) from Proteus vulgaris, chloroacetol phosphate (CAP) at 5 mM produced no detectable inactivation after 4 h incubation at 37°C with 0.1 mg/mL enzyme [1]. Instead, CAP exhibited classical competitive inhibition with a dissociation constant Ki = 0.93 mM, compared to the natural substrate DHAP Km = 0.22 mM [1]. In the same study, 3-iodoacetol phosphate and 3-bromoacetol phosphate caused time-dependent, pseudo-first-order irreversible inactivation; the inactivation was prevented by substrate DHAP or inorganic phosphate, confirming active-site specificity [1][2]. This mechanistic bifurcation—reversible competition vs. irreversible covalent modification—is determined solely by the halogen substituent identity and is conserved across the haloacetol series for this enzyme [2].
| Evidence Dimension | Inhibition mechanism on methylglyoxal synthase (Proteus vulgaris) |
|---|---|
| Target Compound Data | Competitive inhibitor; Ki = 0.93 mM; zero irreversible inactivation after 4 h at 5 mM |
| Comparator Or Baseline | 3-Iodoacetol phosphate: irreversible inactivation, protected by DHAP/Pi. 3-Bromoacetol phosphate: irreversible inactivation, protected by DHAP/Pi. Natural substrate DHAP: Km = 0.22 mM. |
| Quantified Difference | CAP: reversible competitive (Ki 0.93 mM, ~4.2× Km of DHAP). Iodo/bromo analogs: irreversible covalent inactivation with no recovery. |
| Conditions | Methylglyoxal synthase from Proteus vulgaris, 37°C, pH 7.0, enzyme at 0.1 mg/mL, incubation up to 4 h. |
Why This Matters
Procurement of chloroacetol phosphate rather than iodoacetol phosphate is mandatory for experiments requiring reversible, non-covalent active-site occupancy of methylglyoxal synthase—iodoacetol phosphate would permanently inactivate the enzyme and preclude kinetic recovery studies.
- [1] Yuan, P.M.; Gracy, R.W.; Hartman, F.C. Studies of methylglyoxal synthase: the distribution of enzyme and chemical mechanism of catalysis. Doctoral dissertation. University of North Texas Digital Library, 1977. https://digital.library.unt.edu/ark:/67531/metadc332812/m1/58/ (accessed 2026-05-12). Reporting: Chloroacetol phosphate Ki = 0.93 mM; DHAP Km = 0.22 mM; no inactivation by CAP. View Source
- [2] BRENDA Enzyme Database. Literature summary: EC 4.2.3.3 methylglyoxal synthase, inhibitors (Yuan et al., 1977). https://www.brenda-enzymes.info/literature.php?r=137605 (accessed 2026-05-12). View Source
